![molecular formula C20H14O2S5 B14312087 2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one] CAS No. 111573-81-0](/img/structure/B14312087.png)
2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is a complex organic compound characterized by the presence of sulfur and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反応の分析
Types of Reactions
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
科学的研究の応用
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and studying their interactions with biological systems.
作用機序
The mechanism of action of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The sulfur and thiophene rings play a crucial role in these interactions, allowing the compound to bind to various biological molecules and modulate their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanedi-yl)]bis-(pyridine N-oxide): This compound shares a similar sulfur-containing structure but differs in the presence of pyridine rings instead of thiophene rings.
2,2’-[Sulfanediylbis(benzene-1,4-diyloxy)]diethanol: This compound contains sulfur and benzene rings, making it structurally similar but with different functional groups.
Uniqueness
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is unique due to the presence of both sulfur and thiophene rings, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
特性
CAS番号 |
111573-81-0 |
|---|---|
分子式 |
C20H14O2S5 |
分子量 |
446.7 g/mol |
IUPAC名 |
2-[2-oxo-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfanyl-1-(5-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C20H14O2S5/c21-13(15-5-7-19(26-15)17-3-1-9-24-17)11-23-12-14(22)16-6-8-20(27-16)18-4-2-10-25-18/h1-10H,11-12H2 |
InChIキー |
OTLHBLABDALNMK-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)CSCC(=O)C3=CC=C(S3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



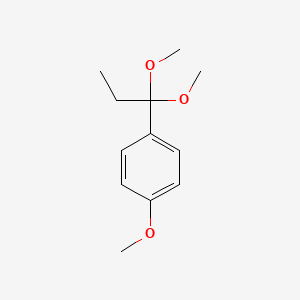
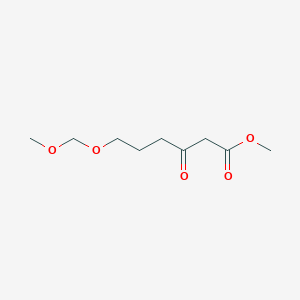
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
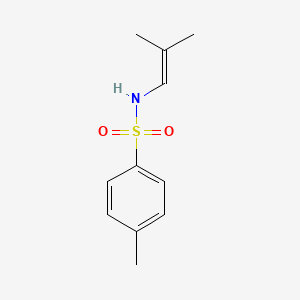
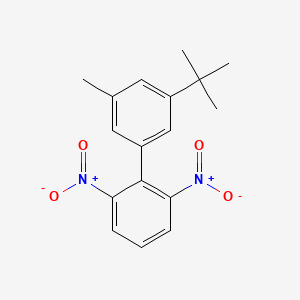
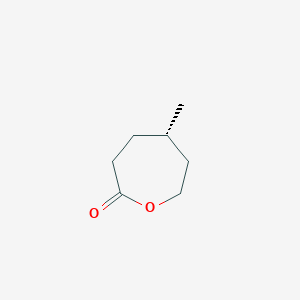
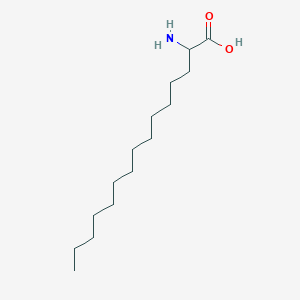
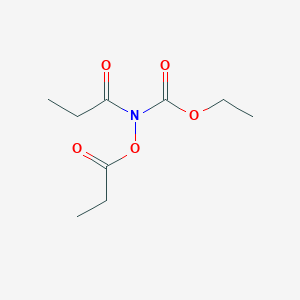
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
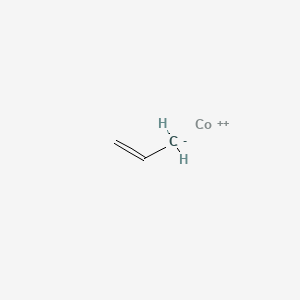

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
